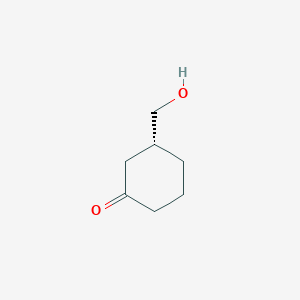

(R)-3-(Hydroxymethyl)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(3R)-3-(hydroxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2/t6-/m1/s1 |

InChI Key |

OTZGKTIHFHBTGZ-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@H](CC(=O)C1)CO |

Canonical SMILES |

C1CC(CC(=O)C1)CO |

Origin of Product |

United States |

Foundational & Exploratory

(R)-3-(hydroxymethyl)cyclohexanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(hydroxymethyl)cyclohexanone is a chiral bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a ketone and a primary alcohol on a cyclohexyl scaffold, makes it a versatile building block for the synthesis of complex molecular architectures and potentially bioactive compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological relevance, with a focus on experimental data and protocols.

Core Chemical Properties

This compound is typically a clear, pale yellow to brown liquid or a solid with a melting point near room temperature. The presence of the hydroxyl group enhances its polarity and solubility in polar solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 21996-61-2 | [2] |

| Appearance | Clear pale yellow to brown liquid or solid | [1][3] |

| Boiling Point (Predicted) | 239.8 ± 13.0 °C | [4] |

| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [4] |

| Solubility | More soluble in polar solvents | [1] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the stereochemistry and conformation of the molecule. For comparison, the ¹H NMR spectrum of the parent compound, cyclohexanone, shows peaks around 1.8 ppm, 1.4 ppm, and 1.3 ppm for the ring protons.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 190-220 ppm.[5] The carbon of the hydroxymethyl group and the carbons of the cyclohexyl ring will appear at higher field.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically around 1710 cm⁻¹.[6] A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the O-H stretching vibration of the alcohol group.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the molecule's structure.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key challenge and an area of active research. Several strategies can be employed, primarily focusing on the asymmetric hydroxymethylation of cyclohexanone or the enantioselective reduction of a corresponding dicarbonyl precursor.

One of the most promising approaches is the organocatalytic asymmetric α-hydroxymethylation of cyclohexanone . This method utilizes a chiral organocatalyst, such as a proline derivative, to facilitate the enantioselective addition of a formaldehyde equivalent to the α-position of the ketone.[2]

Illustrative Experimental Workflow for Organocatalytic α-Hydroxymethylation:

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol Outline (Hypothetical, based on related procedures):

-

Reaction Setup: To a solution of cyclohexanone in an appropriate solvent (e.g., DMSO, CH₃CN), add the chiral organocatalyst (e.g., (S)-proline).

-

Addition of Reagents: Add the formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature) for a specified period, monitoring the reaction progress by TLC or GC.

-

Work-up: Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the cyclohexanone scaffold is present in numerous biologically active molecules. Derivatives of cyclohexanone have been investigated for a range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.[4]

Potential Areas of Biological Investigation:

The presence of both a ketone and a hydroxyl group suggests that this compound could interact with various biological targets. For instance, it could serve as a substrate for dehydrogenases or be involved in metabolic pathways.

Hypothetical Signaling Pathway Involvement:

Given that some cyclohexanone derivatives exhibit anti-inflammatory properties, it is plausible that this compound or its metabolites could modulate inflammatory signaling pathways. For example, they might interfere with the NF-κB or MAPK signaling cascades, which are central to the inflammatory response.

Caption: Hypothetical modulation of inflammatory signaling pathways by this compound.

This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting key kinases (IKK and MAPK) in the NF-κB and MAPK signaling pathways, respectively. It is important to note that this is a speculative model and requires experimental validation.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its properties and biological activities are still emerging, the existing knowledge on related compounds provides a strong foundation for future research. The development of efficient enantioselective synthetic routes and the exploration of its biological targets are promising avenues for unlocking the full potential of this versatile molecule. Further investigation into its specific interactions with biological systems may reveal novel therapeutic applications.

References

- 1. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Hydroxymethyl)cyclohexanone | 21996-61-2 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyclohexanone, 3-methyl-, (R)- [webbook.nist.gov]

Technical Guide: (R)-3-(hydroxymethyl)cyclohexanone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(hydroxymethyl)cyclohexanone is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and a primary alcohol on a cyclohexane scaffold, allows for a variety of chemical transformations to create complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on experimental details and data presentation for a technical audience.

Chemical Identity and Properties

The Chemical Abstracts Service (CAS) number for the racemic mixture of 3-(hydroxymethyl)cyclohexanone is 32916-58-8 .[1][2] While some sources associate the CAS number 21996-61-2 with this compound, this is not consistently and definitively confirmed across chemical databases. For the purpose of this guide, we will refer to the specific enantiomer as this compound. The InChIKey for the non-stereospecific molecule is OTZGKTIHFHBTGZ-UHFFFAOYSA-N.[1]

Physicochemical Data

A summary of the key physicochemical properties of 3-(hydroxymethyl)cyclohexanone is presented in the table below. It is important to note that much of the publicly available data does not distinguish between the enantiomers and often refers to the racemic mixture.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 239.8 ± 13.0 °C (Predicted) | |

| Density | 1.054 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.77 ± 0.10 (Predicted) | |

| XLogP3-AA | 0 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Spectroscopic Data

Detailed spectroscopic data for the individual enantiomers are not widely available. The following represents typical spectral data for 3-(hydroxymethyl)cyclohexanone.

-

¹H NMR: Spectral data for the closely related cyclohexanone shows characteristic peaks for the methylene protons on the ring, with those alpha to the carbonyl group shifted downfield. The protons of the hydroxymethyl group would appear as a distinct signal, likely coupled to the adjacent methine proton.

-

¹³C NMR: The carbonyl carbon of cyclohexanone typically appears around 210 ppm. The carbon of the hydroxymethyl group would be expected in the range of 60-70 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹, and a broad absorption for the hydroxyl (O-H) stretch in the region of 3200-3600 cm⁻¹.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the development of chiral drugs. The most prominent method for achieving this is through organocatalytic asymmetric α-hydroxymethylation of cyclohexanone.

Experimental Protocol: Organocatalytic Asymmetric α-Hydroxymethylation of Cyclohexanone

This protocol is a general representation based on established principles of proline-catalyzed aldol reactions.

Objective: To synthesize (R)-2-(hydroxymethyl)cyclohexanone, a regioisomer of the target compound, which illustrates the key synthetic strategy. The synthesis of the 3-substituted isomer would require a different starting material or a multi-step sequence.

Materials:

-

Cyclohexanone

-

Aqueous Formaldehyde (37 wt. %)

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of cyclohexanone (5.0 mmol) in DMSO (10 mL), add (S)-proline (0.5 mmol, 10 mol%).

-

Stir the mixture at room temperature for 10 minutes.

-

Add aqueous formaldehyde (10.0 mmol, 2.0 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired (R)-2-(hydroxymethyl)cyclohexanone.

Enantiomeric Excess Determination:

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically after derivatization of the hydroxyl group.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound serves as a versatile chiral intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a range of subsequent reactions, including oxidation, reduction, and nucleophilic additions.

While specific signaling pathways directly involving this compound have not been identified in the literature, its utility is demonstrated in the construction of larger molecules that may interact with biological targets. For example, cyclohexanone derivatives are core structures in a variety of pharmaceuticals. The introduction of a chiral hydroxymethyl group provides a key handle for building stereospecificity into the final drug candidate, which is critical for efficacy and safety.

The following diagram illustrates the logical relationship of how this building block is utilized in the drug discovery process.

References

Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: A Technical Guide

This guide provides an in-depth overview of the enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. The focus is on providing detailed experimental protocols and comparative data for researchers and scientists in drug development and chemical synthesis.

Introduction

The stereochemistry of a molecule is crucial for its biological activity. Enantiomerically pure compounds are therefore of high importance in the pharmaceutical industry. This compound possesses two chiral centers, making its stereocontrolled synthesis a significant challenge. This document outlines and compares various synthetic strategies, with a particular focus on chemoenzymatic methods that have proven effective for obtaining high enantiomeric purity.

Synthetic Strategies

Several approaches have been explored for the enantioselective synthesis of this compound. The most prominent and successful methods include biocatalytic reductions and lipase-catalyzed kinetic resolutions. While asymmetric aldol reactions represent a potential pathway, specific protocols for the synthesis of the target molecule are not as well-documented in the literature compared to enzymatic methods.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution of racemic 3-(hydroxymethyl)cyclohexanone using lipases is a highly effective method for isolating the (R)-enantiomer. This process involves the selective acylation of one enantiomer from the racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one. Porcine pancreatic lipase (PPL-II) has been shown to be particularly effective in catalyzing the acylation of the (R)-enantiomer, leading to high enantiomeric excess of the resulting ester.

Data Presentation

The following tables summarize the quantitative data for the key enantioselective synthesis methods.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone

| Lipase | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| PPL-II | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 25 | 91 | [1][2] |

| PFL | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 57 | 52 | [1] |

| PCL | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 39 | 75 | [1] |

PPL-II: Porcine Pancreatic Lipase; PFL: Pseudomonas fluorescens Lipase; PCL: Pseudomonas cepacia Lipase

Table 2: Biocatalytic Reduction for the Synthesis of 3-hydroxycyclohexanone

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) (%) | Reference |

| Baker's Yeast | 1,3-Cyclohexanedione | Not Specified | 93.3 | [3] |

Note: The biocatalytic reduction of 1,3-cyclohexanedione yields 3-hydroxycyclohexanone. While highly enantioselective, the direct synthesis of this compound via this method from a corresponding precursor is not explicitly detailed in the cited literature.

Experimental Protocols

Detailed Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone

This protocol is based on the successful resolution using Porcine Pancreatic Lipase (PPL-II).

Materials:

-

Racemic 3-(hydroxymethyl)cyclohexanone

-

Porcine Pancreatic Lipase (PPL-II)

-

Vinyl acetate

-

Diisopropyl ether (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic 3-(hydroxymethyl)cyclohexanone (1.0 eq) in anhydrous diisopropyl ether.

-

Addition of Reagents: Add vinyl acetate (2.0 eq) to the solution, followed by the addition of Porcine Pancreatic Lipase (PPL-II) (typically 50-100% by weight of the substrate).

-

Reaction Monitoring: Stir the suspension at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion.

-

Work-up: Upon reaching the desired conversion, filter off the enzyme and wash it with diisopropyl ether. Combine the filtrate and washings.

-

Extraction: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting mixture of (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-3-(hydroxymethyl)cyclohexanone by silica gel column chromatography.

Deprotection of (R)-3-(acetoxymethyl)cyclohexanone:

To obtain this compound, the acetate group from the resolved ester must be removed.

-

Hydrolysis: Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in a suitable solvent mixture such as methanol/water.

-

Base Addition: Add a catalytic amount of a base (e.g., potassium carbonate) to the solution.

-

Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Work-up and Purification: Neutralize the reaction mixture, remove the organic solvent, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, concentrate, and purify the resulting this compound by column chromatography if necessary.

Mandatory Visualizations

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for the enantioselective synthesis of this compound via lipase-catalyzed kinetic resolution.

Signaling Pathway (Illustrative)

While there isn't a signaling pathway in the traditional biological sense for this chemical synthesis, a logical relationship diagram can illustrate the decision-making process for selecting a synthetic route.

References

Synthesis of (R)-3-(Hydroxymethyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details validated synthetic routes for the enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in pharmaceutical and organic synthesis, starting from the readily available precursor, cyclohexanone. This document provides a comparative analysis of two primary strategies: asymmetric reduction of a prochiral precursor and chemoenzymatic resolution. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic approach.

Executive Summary

The synthesis of enantiomerically pure this compound is a key challenge in organic synthesis, with significant implications for the development of complex chiral molecules. This guide outlines two robust and effective strategies to achieve this transformation.

Strategy 1: Asymmetric Reduction of 3-Oxocyclohexanecarbaldehyde leverages the highly selective Corey-Bakshi-Shibata (CBS) reduction to establish the desired stereocenter. This pathway involves the initial formylation of cyclohexanone to produce the key intermediate, 3-oxocyclohexanecarbaldehyde, which is then subjected to an asymmetric reduction.

Strategy 2: Chemoenzymatic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone offers a biocatalytic approach to separate the desired (R)-enantiomer from a racemic mixture. This method first requires the synthesis of racemic 3-(hydroxymethyl)cyclohexanone, followed by a lipase-catalyzed kinetic resolution.

Both strategies are presented with detailed experimental procedures and a comparative analysis of their respective yields and enantioselectivities, allowing for an informed decision based on laboratory capabilities and project requirements.

Strategy 1: Asymmetric Reduction of a Prochiral Precursor

This strategy is centered around the creation of a prochiral intermediate, 3-oxocyclohexanecarbaldehyde, from cyclohexanone, followed by an enantioselective reduction of the aldehyde functionality to introduce the chiral center.

Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde

-

Reaction: Claisen condensation of cyclohexanone with ethyl formate.

-

Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with ice-cold water, and the aqueous layer is acidified with dilute HCl. The product is then extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 3-oxocyclohexanecarbaldehyde, which can be purified by distillation or chromatography.

Step 2: Asymmetric Reduction of 3-Oxocyclohexanecarbaldehyde (Corey-Bakshi-Shibata Reduction) [1][2][3]

-

Reaction: Enantioselective reduction of the aldehyde using an oxazaborolidine catalyst.

-

Procedure: To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) is added dropwise. After stirring for 15 minutes, a solution of 3-oxocyclohexanecarbaldehyde (1.0 eq) in anhydrous THF is added slowly. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data

| Step | Reactants | Products | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1. Formylation | Cyclohexanone, Ethyl Formate, NaH | 3-Oxocyclohexanecarbaldehyde | 65-75 | N/A |

| 2. Asymmetric Reduction (CBS) | 3-Oxocyclohexanecarbaldehyde, (S)-Me-CBS, BH3•THF | This compound | 85-95 | >95 |

Strategy 2: Chemoenzymatic Resolution

This approach involves the synthesis of a racemic mixture of the target compound, followed by an enzymatic kinetic resolution to selectively isolate the desired (R)-enantiomer.

Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of Racemic 3-(Hydroxymethyl)cyclohexanone

-

Sub-step 1a: Synthesis of 3-Oxocyclohexanecarboxylic Acid: A common route involves the oxidation of cyclohexene to adipic acid, followed by Dieckmann condensation and decarboxylation. A more direct, albeit lower yielding, approach is the carboxylation of the cyclohexanone enolate.

-

Sub-step 1b: Reduction to Racemic 3-(Hydroxymethyl)cyclohexanone: The carboxylic acid group of 3-oxocyclohexanecarboxylic acid is selectively reduced to the alcohol. To a solution of 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF, borane-dimethyl sulfide complex (2.0 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford racemic 3-(hydroxymethyl)cyclohexanone.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

Reaction: Enantioselective acylation of the racemic alcohol.

-

Procedure: To a solution of racemic 3-(hydroxymethyl)cyclohexanone (1.0 eq) in an organic solvent (e.g., toluene or tert-butyl methyl ether), vinyl acetate (2.0 eq) and an immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B) are added. The suspension is shaken at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. The enzyme is removed by filtration, and the filtrate is concentrated. The unreacted (S)-3-(hydroxymethyl)cyclohexanone and the (R)-3-(acetoxymethyl)cyclohexanone are separated by column chromatography.

Step 3: Hydrolysis of (R)-3-(Acetoxymethyl)cyclohexanone

-

Reaction: Saponification of the ester to yield the desired alcohol.

-

Procedure: The purified (R)-3-(acetoxymethyl)cyclohexanone is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The solvent is evaporated, and the residue is purified by column chromatography to yield the final product, this compound.

Quantitative Data

| Step | Reactants | Products | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1. Synthesis of Racemic Product | 3-Oxocyclohexanecarboxylic Acid, BH3•SMe2 | Racemic 3-(Hydroxymethyl)cyclohexanone | 80-90 | N/A |

| 2. Enzymatic Resolution | Racemic 3-(Hydroxymethyl)cyclohexanone, Lipase, Vinyl Acetate | (R)-3-(Acetoxymethyl)cyclohexanone & (S)-3-(Hydroxymethyl)cyclohexanone | ~45 (for each) | >98 (for both) |

| 3. Hydrolysis | (R)-3-(Acetoxymethyl)cyclohexanone, K2CO3, MeOH | This compound | >95 | >98 |

Conclusion

Both the asymmetric reduction and the chemoenzymatic resolution strategies provide effective means for the synthesis of this compound from cyclohexanone. The choice between these methods will depend on specific laboratory resources and expertise. The asymmetric reduction offers a more direct route with fewer steps, while the chemoenzymatic approach provides access to both enantiomers in high purity, which can be advantageous for structure-activity relationship studies. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful implementation of these synthetic strategies in a research and development setting.

References

An In-depth Technical Guide to the Organocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in the synthesis of pharmaceuticals and natural products. The document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

Chiral 3-(hydroxymethyl)cyclohexanone and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules. The ability to introduce a hydroxymethyl group stereoselectively at the α-position of a carbonyl compound is a significant challenge in organic synthesis. Organocatalysis has emerged as a powerful, environmentally benign alternative to traditional metal-based catalysts for such transformations, often providing high levels of enantioselectivity. This guide focuses on the direct asymmetric α-hydroxymethylation of cyclohexanone using small organic molecules as catalysts.

Key Organocatalytic Approaches

The primary organocatalytic method for the synthesis of this compound is the asymmetric aldol reaction between cyclohexanone and formaldehyde. Proline and its derivatives are the most commonly employed catalysts for this transformation. The reaction proceeds through an enamine intermediate, which is formed from the reaction of the ketone with the amine catalyst. This enamine then nucleophilically attacks formaldehyde, followed by hydrolysis to yield the desired product and regenerate the catalyst.

Other organocatalysts, such as threonine-derived amino sulfonamides and diarylprolinol silyl ethers, have also been investigated for the α-hydroxymethylation of ketones and aldehydes, demonstrating the versatility of organocatalysis in this field.[1][2]

Data Presentation

The following table summarizes the quantitative data from various organocatalytic systems for the α-hydroxymethylation of cyclohexanone.

| Catalyst | Co-catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr (anti:syn) | Reference |

| L-Threonine | - | Water | RT | - | up to 97.3 | up to 89.6 | up to 92:8 | [1] |

| (S)-N-((S)-1-(morpholinoamino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide | Benzoic Acid | Water | RT | - | Good | - | - | [1] |

| Threonine-derived tosylamide | - | - | - | - | Good | High | High | [1] |

Note: Specific quantitative data for the direct synthesis of this compound is often embedded within broader studies on α-hydroxymethylation of ketones. The data presented here is representative of the effectiveness of these catalytic systems for cyclohexanone.

Experimental Protocols

General Protocol for L-Proline Catalyzed α-Hydroxymethylation of Cyclohexanone

This protocol is a generalized procedure based on common practices in organocatalytic aldol reactions.

Materials:

-

Cyclohexanone

-

Aqueous Formaldehyde (37 wt. % in H₂O)

-

L-Proline

-

Dimethyl Sulfoxide (DMSO) or Water

-

Diethyl ether

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of cyclohexanone (1.0 equiv.) in the chosen solvent (e.g., DMSO or water), add L-proline (0.1 - 0.3 equiv.).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add aqueous formaldehyde (1.0 - 2.0 equiv.) dropwise to the reaction mixture.

-

Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers and wash with a saturated aqueous solution of NaCl.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound.

Visualizations

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the proline-catalyzed synthesis.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

The organocatalytic synthesis of this compound represents a powerful and sustainable method for accessing this important chiral building block. Proline and its derivatives have proven to be effective catalysts, affording the product with good yields and high enantioselectivities under mild reaction conditions. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this chemistry in their synthetic endeavors. Further optimization of reaction conditions and the development of new generations of organocatalysts are ongoing areas of research that promise to further enhance the efficiency and applicability of this transformation.

References

Biocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in the pharmaceutical industry. The focus is on leveraging whole-cell biocatalysts and isolated enzymes to achieve high enantioselectivity and yield. This document details potential enzymatic pathways, experimental workflows, and summarizes key performance data from analogous reactions.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final drug molecule. Traditional chemical synthesis of this compound often involves multiple steps, harsh reaction conditions, and the use of expensive and toxic reagents, leading to environmental concerns and challenges in achieving high enantiomeric purity. Biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high selectivity, and a reduced environmental footprint.[1] This guide explores the application of biocatalysis, particularly the use of ketoreductases and whole-cell systems like baker's yeast (Saccharomyces cerevisiae) and Candida species, for the efficient and stereoselective synthesis of this compound.

Biocatalytic Approaches

The primary biocatalytic strategy for producing this compound involves the asymmetric reduction of a suitable prochiral precursor, such as 3-formylcyclohexanone. This transformation can be achieved using either isolated enzymes (ketoreductases/alcohol dehydrogenases) or whole-cell biocatalysts.

-

Whole-Cell Biocatalysis: This approach utilizes living microorganisms, most commonly baker's yeast (Saccharomyces cerevisiae) or various Candida species (e.g., Candida parapsilosis).[2] The key advantage of whole-cell systems is the in-situ regeneration of expensive cofactors (like NADH or NADPH) by the cell's own metabolic machinery.[1] These microorganisms contain a variety of oxidoreductases that can catalyze the desired reduction with high stereoselectivity.

-

Isolated Enzyme Systems: This method employs purified ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). Using isolated enzymes offers greater control over reaction conditions and can lead to higher specific activities. However, it necessitates the external addition and regeneration of cofactors, which can add to the process cost. Co-expression of a ketoreductase with a cofactor regenerating enzyme, such as glucose dehydrogenase (GDH), in a host organism like E. coli can be an effective strategy.[3][4]

Quantitative Data on Analogous Biocatalytic Reductions

While specific data for the biocatalytic reduction of 3-formylcyclohexanone is not extensively reported, the following table summarizes the performance of various biocatalysts in the reduction of analogous 3-substituted cyclohexanones and other relevant ketones. This data provides a strong indication of the potential yields and enantioselectivities achievable for the target synthesis.

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Baker's Yeast | 2,2-Dimethyl-1,3-cyclohexanedione | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | Good | >99 | [5] |

| Candida parapsilosis (WY12) | N-(3-oxobutyl)morpholine | (S)-N-(3-hydroxybutyl)morpholine | 99 | >99 | [2] |

| Recombinant E. coli (expressing KRED and GDH) | 1-Boc-3-piperidinone | (S)-N-Boc-3-hydroxypiperidine | 96.2 | >99 | [6] |

| Recombinant E. coli (expressing CtXR and CbFDH) | Ethyl 4-cyanobenzoylformate | Ethyl (R)-4-cyanomandelate | 82 | 97.2 | [4][7] |

Key Experimental Protocols

The following are detailed, representative protocols for the biocatalytic synthesis of this compound using both whole-cell and isolated enzyme approaches. These are based on established methodologies for similar substrates.

Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol describes the reduction of 3-formylcyclohexanone using commercially available baker's yeast.

Materials:

-

3-formylcyclohexanone

-

Fresh Baker's Yeast (S. cerevisiae)

-

D-Glucose

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

500 mL Erlenmeyer flask

-

Magnetic stirrer

-

Centrifuge

-

Rotary evaporator

-

Chromatography column (for purification)

Procedure:

-

Preparation of the Yeast Suspension: In a 500 mL Erlenmeyer flask, suspend 20 g of fresh baker's yeast in 200 mL of deionized water.

-

Activation: Add 10 g of D-glucose to the yeast suspension and stir at room temperature (25-30°C) for 30 minutes to activate the yeast.

-

Substrate Addition: Dissolve 1 g of 3-formylcyclohexanone in a minimal amount of ethanol (e.g., 2-3 mL) and add it dropwise to the yeast suspension under continuous stirring.

-

Biotransformation: Seal the flask with a cotton plug and incubate the reaction mixture on a magnetic stirrer at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.

-

Work-up: After the reaction is complete, centrifuge the mixture to separate the yeast cells.

-

Extraction: Saturate the supernatant with NaCl and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Bioreduction using a Recombinant Ketoreductase with Cofactor Regeneration

This protocol outlines the use of a recombinant E. coli whole-cell system co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

-

Recombinant E. coli cells co-expressing KRED and GDH

-

3-formylcyclohexanone

-

D-Glucose

-

Phosphate buffer (100 mM, pH 7.0)

-

NADP+ or NAD+ (catalytic amount)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Bioreactor or temperature-controlled shaker

-

Centrifuge

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Cell Suspension: Suspend a specific amount of wet recombinant E. coli cells (e.g., 10 g) in 100 mL of 100 mM phosphate buffer (pH 7.0).

-

Reaction Mixture Preparation: In a bioreactor or a suitable flask, add the cell suspension, D-glucose (as the co-substrate for cofactor regeneration, e.g., 1.2 equivalents relative to the substrate), and a catalytic amount of NADP+ or NAD+.

-

Substrate Addition: Dissolve 1 g of 3-formylcyclohexanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

-

Biotransformation: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. Monitor the pH and adjust if necessary. The reaction progress can be followed by HPLC or GC analysis.

-

Work-up and Extraction: Once the reaction reaches completion, centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate (3 x 50 mL).

-

Drying, Concentration, and Purification: Dry the combined organic phases over anhydrous sodium sulfate, concentrate using a rotary evaporator, and purify the product by column chromatography.

Visualizations

Signaling Pathway

Caption: Enzymatic reduction of 3-formylcyclohexanone to this compound.

Experimental Workflow

Caption: General experimental workflow for whole-cell biocatalytic synthesis.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole-cell bioreduction of aromatic alpha-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (R)-3-(hydroxymethyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-3-(hydroxymethyl)cyclohexanone. Due to the limited availability of specific experimental spectra for this compound in public databases, this document focuses on the expected spectroscopic data based on its chemical structure and data from analogous compounds. It also furnishes detailed, standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar molecules in a research and drug development context.

Introduction

This compound is a chiral organic compound featuring a cyclohexanone ring substituted with a hydroxymethyl group at the 3-position. Its stereochemistry and bifunctional nature (containing both a ketone and a primary alcohol) make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This guide outlines the anticipated spectroscopic signatures and provides robust methodologies for their acquisition.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and potential for diastereotopicity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -CH₂-OH (Hydroxymethyl protons) | 3.5 - 3.8 | Doublet or Doublet of Doublets | Coupled to the proton at C3. |

| -OH (Alcohol proton) | Variable (1.5 - 4.0) | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| -CH-CH₂OH (Proton at C3) | 1.8 - 2.2 | Multiplet | Complex splitting due to coupling with adjacent protons. |

| Cyclohexane ring protons | 1.2 - 2.5 | Multiplets | Significant overlap of signals is expected. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide key information about the carbon framework.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | 205 - 220 |

| -CH₂-OH (Hydroxymethyl carbon) | 60 - 70 |

| -CH-CH₂OH (Carbon at C3) | 40 - 50 |

| Other cyclohexane ring carbons | 20 - 45 |

Infrared (IR) Spectroscopy

The IR spectrum will clearly indicate the presence of the ketone and alcohol functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Indicates hydrogen bonding. |

| C=O stretch (Ketone) | 1700 - 1725 | Strong, Sharp | Characteristic for a six-membered ring ketone[1][2]. |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Medium to Strong | |

| C-O stretch (Alcohol) | 1000 - 1260 | Medium to Strong | [1] |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

| Ion | Expected m/z | Notes |

| [M]⁺ (Molecular Ion) | 128.08 | Based on the molecular formula C₇H₁₂O₂[3]. |

| [M-H₂O]⁺ | 110.07 | Loss of water from the alcohol group. |

| [M-C₂H₄O]⁺ | 84.06 | Fragmentation involving the hydroxymethyl group. |

| Other fragments | Various | Complex fragmentation pattern expected. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above. These protocols are broadly applicable to non-volatile, soluble organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a 30-degree pulse angle.

-

The relaxation delay should be set to at least 1 second.

-

Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

-

The sample should be spinning at a rate of ~20 Hz to average out magnetic field inhomogeneities.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) to deduce proton coupling.

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to approximately 220 ppm.

-

Use a 45-degree pulse angle.

-

A longer relaxation delay (2-5 seconds) is often necessary for quantitative analysis, though shorter delays can be used for qualitative spectra[4].

-

A larger number of scans (several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

-

Calibrate the chemical shift scale using the solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Solids):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride)[5].

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr)[5].

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[5].

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the key absorption bands and their corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL[6].

-

Further dilute this solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument[6].

-

Ensure the final solution is free of any particulate matter by filtration if necessary[6].

-

-

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition (using an ESI source):

-

Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC).

-

Optimize the ionization source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

-

-

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition[7].

-

Workflow and Visualization

The general workflow for the spectroscopic analysis of a compound like this compound involves a logical progression from sample preparation to data interpretation, often with iterative steps to confirm a structure.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

Conclusion

The structural characterization of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is sparse in the literature, a comprehensive analysis based on its constituent functional groups allows for the prediction of its key spectroscopic features. The detailed protocols provided in this guide offer a robust framework for researchers to obtain high-quality spectroscopic data for this and related compounds, ensuring accurate structural verification and quality assessment in research and development settings.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 3. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

(R)-3-(hydroxymethyl)cyclohexanone 1H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (R)-3-(hydroxymethyl)cyclohexanone

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a chiral building block of significant interest in organic synthesis. The analysis is based on established principles of chemical shifts, spin-spin coupling, and conformational effects inherent to substituted cyclohexanone systems.

Predicted ¹H NMR Spectral Data

Due to the lack of a publicly available, fully assigned ¹H NMR spectrum for this compound, the following data table presents predicted values. These predictions are derived from the analysis of structurally similar compounds, including cyclohexanone and its derivatives, and are based on the molecule's most stable chair conformation, where the bulky hydroxymethyl group occupies the equatorial position to minimize steric hindrance.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2ax, H6ax | 2.2 - 2.5 | m | - |

| H2eq, H6eq | 2.0 - 2.3 | m | - |

| H3a | 1.8 - 2.1 | m | - |

| H4ax, H5ax | 1.2 - 1.6 | m | - |

| H4eq, H5eq | 1.6 - 1.9 | m | - |

| -CH₂OH | 3.5 - 3.8 | d | ~6.0 |

| -OH | Variable (Broad) | s | - |

Note: The assignments distinguish between axial (ax) and equatorial (eq) protons. The protons at positions 4 and 5, and 2 and 6 are diastereotopic and thus chemically non-equivalent, leading to complex multiplets (m).

Analysis of Spectral Features

-

Chemical Shifts :

-

Protons Alpha to Carbonyl (H2, H6) : The protons on the carbons adjacent to the electron-withdrawing carbonyl group are the most deshielded of the ring protons, expected to appear in the 2.0-2.5 ppm range.[1]

-

Hydroxymethyl Protons (-CH₂OH) : The two protons of the hydroxymethyl group are attached to a carbon bonded to an oxygen atom. This proximity to an electronegative atom causes a significant downfield shift, placing their signal in the 3.5-3.8 ppm region.[2]

-

Methine Proton (H3) : The proton on the carbon bearing the hydroxymethyl group (C3) is expected to be a complex multiplet due to coupling with adjacent methylene protons.

-

Ring Methylene Protons (H4, H5) : These protons are the most shielded within the ring system and are expected to resonate further upfield, typically between 1.2 and 1.9 ppm.[1]

-

Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet that may not show coupling.

-

-

Spin-Spin Coupling :

-

The multiplicity of each signal is determined by the number of neighboring protons, following the n+1 rule in first-order spectra. However, due to the rigid chair conformation and the potential for overlapping signals, many of the ring protons will appear as complex multiplets.

-

Coupling Constants (J) are critical for determining the relative orientation of protons. In a cyclohexyl system:

-

Large couplings (³J ≈ 10-13 Hz ) are characteristic of axial-axial (diaxial) interactions.

-

Smaller couplings (³J ≈ 2-5 Hz ) are typical for axial-equatorial and equatorial-equatorial interactions.[3]

-

-

The -CH₂OH protons are expected to appear as a doublet due to coupling with the H3 proton.

-

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound is as follows:[4]

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the this compound sample.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, small vial.[4] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[5]

-

Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for field stability.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate spectral width (e.g., 0-12 ppm for ¹H NMR).

-

Acquire the spectrum using a standard pulse sequence. A 45° or 90° pulse is typically used.[6]

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Visualization of Analytical Workflow and Coupling Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectral analysis and the key spin-spin coupling interactions within the molecule.

Caption: Workflow for ¹H NMR Spectrum Analysis.

Caption: Key ¹H-¹H Spin-Spin Coupling Interactions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of (R)-3-(hydroxymethyl)cyclohexanone

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific chiral compound, this guide synthesizes data from analogous molecules, primarily cyclohexanone, and established infrared spectroscopy correlation tables. This document is intended to serve as a predictive reference for researchers working with this and similar molecules in fields such as organic synthesis, medicinal chemistry, and materials science.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: a hydroxyl (-OH) group, a carbonyl (C=O) group within a six-membered ring, and various C-H and C-C bonds of the cyclohexyl backbone. The predicted spectral data is summarized in the table below.

| Wave Number (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Notes |

| ~3400 | O-H | Stretching | Strong, Broad | The broadness is due to hydrogen bonding. |

| ~2930 | C-H (sp³) | Stretching | Strong | Characteristic of the methylene groups in the cyclohexane ring. |

| ~2860 | C-H (sp³) | Stretching | Medium | Characteristic of the methylene groups in the cyclohexane ring. |

| ~1710 | C=O | Stretching | Strong, Sharp | Typical for a saturated cyclic ketone.[1][2] |

| ~1450 | C-H | Bending (Scissoring) | Medium | Associated with the CH₂ groups of the cyclohexane ring.[1] |

| ~1220 | C-C | Stretching | Medium to Weak | Skeletal vibrations of the cyclohexane ring. |

| ~1050 | C-O | Stretching | Medium | From the primary alcohol (hydroxymethyl group). |

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid organic compound such as this compound using the Attenuated Total Reflectance (ATR) or Thin Solid Film method.

I. Attenuated Total Reflectance (ATR) Method

This is a common and straightforward method for solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample Preparation:

-

Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with a volatile solvent like ethanol or isopropanol and allow it to dry completely.

-

Run a background spectrum of the empty, clean ATR crystal.[3] This will be subtracted from the sample spectrum to eliminate interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[3]

-

Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[3]

-

The instrument software will automatically perform a Fourier transform on the collected interferogram to produce the final infrared spectrum.

-

-

Post-Measurement:

-

Retract the press arm and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly as described in the preparation step.

-

II. Thin Solid Film Method

This method is an alternative if an ATR accessory is not available.

-

Materials:

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

A volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone)

-

Pipette or dropper

-

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent.

-

Place a drop or two of the resulting solution onto the surface of a clean, dry salt plate.[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4] The film should be translucent. If it is opaque, the film is too thick, and the solution should be diluted. If no film is visible, more solution can be added.[4]

-

-

Data Acquisition:

-

Run a background spectrum using a clean, empty salt plate.

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Collect the sample spectrum using similar acquisition parameters as the ATR method.

-

-

Post-Measurement:

-

Remove the salt plate from the spectrometer.

-

Clean the salt plate by rinsing with a suitable solvent and drying thoroughly. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of this compound.

References

Mass Spectrometry of (R)-3-(hydroxymethyl)cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of (R)-3-(hydroxymethyl)cyclohexanone. The content covers predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the fragmentation pathways and experimental workflows. This guide is intended to assist researchers and professionals in the fields of analytical chemistry, drug discovery, and development in understanding and applying mass spectrometry for the characterization of this and structurally related compounds.

Introduction

This compound is a chiral organic compound of interest in synthetic chemistry and drug development. Its molecular structure, featuring a cyclohexanone ring and a hydroxymethyl substituent, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and structural elucidation. The compound has a molecular formula of C7H12O2 and a monoisotopic mass of 128.0837 Da.[1][2]

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation

The primary fragmentation pathways for cyclic ketones involve alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[3] For this compound, several key fragmentation routes are anticipated:

-

Alpha-Cleavage: The initial ionization will produce a molecular ion [C7H12O2]+•. Alpha-cleavage on either side of the carbonyl group will lead to the formation of various fragment ions.

-

Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the ring and the hydroxymethyl group can result in the loss of a •CH2OH radical (31 Da), leading to a fragment at m/z 97.

-

Ring Opening and Subsequent Fragmentations: Following alpha-cleavage, the ring can open, leading to a variety of subsequent fragmentation pathways, including the loss of small neutral molecules like CO (28 Da) and C2H4 (28 Da).

-

Characteristic Cyclohexanone Fragments: Saturated cyclic ketones are known to produce a characteristic fragment at m/z 55.[3] This is also expected to be a prominent peak in the spectrum of this compound. Another common fragment for cyclohexanone is observed at m/z 42.[4]

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragments for this compound under EI conditions.

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 128 | [C7H12O2]+• | Molecular Ion (M+) |

| 111 | [M - OH]+ | Loss of a hydroxyl radical |

| 97 | [M - CH2OH]+ | Alpha-cleavage with loss of the hydroxymethyl radical |

| 84 | [M - CO - H2O]+ | Loss of carbon monoxide and water |

| 69 | Further fragmentation of the ring structure | |

| 55 | [C4H7]+ or [C3H3O]+ | Characteristic fragment for cyclic ketones[3] |

| 42 | [C3H6]+ or [C2H2O]+ | Characteristic fragment for cyclohexanone[4] |

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.

-

Sample Derivatization (Optional): To improve volatility and thermal stability, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Inlet: Split/splitless injector, operated in splitless mode for low concentrations. Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the mass spectrometric analysis of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(hydroxymethyl)cyclohexanone (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 3. GCMS Section 6.11.2 [people.whitman.edu]

- 4. Solved Study the El-Mass Spectrum of cyclohexanone depicted | Chegg.com [chegg.com]

physical properties of (R)-3-(hydroxymethyl)cyclohexanone

An In-depth Technical Guide on the Physical Properties of (R)-3-(hydroxymethyl)cyclohexanone

Introduction

This compound is a chiral organic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its role in the development of therapeutic agents. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

-

IUPAC Name: (3R)-3-(hydroxymethyl)cyclohexan-1-one

-

Molecular Formula: C₇H₁₂O₂[2]

-

CAS Number: 21996-61-2 (for 3-(Hydroxymethyl)cyclohexanone)[1]

-

Canonical SMILES: C1CC(CC(=O)C1)CO[2]

-

InChIKey: OTZGKTIHFHBTGZ-UHFFFAOYSA-N[2]

Physical and Chemical Properties

The are dictated by its molecular structure, which includes a polar carbonyl group, a hydroxyl group capable of hydrogen bonding, and a nonpolar cyclohexane ring. While experimental data for the pure (R)-enantiomer is scarce, predicted values and data for the racemic mixture provide valuable insights. The compound typically appears as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[3]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source / Notes |

| Molecular Weight | 128.17 g/mol | Computed by PubChem[2] |

| Boiling Point | 239.8 ± 13.0 °C at 760 mmHg | Predicted[4] |

| Density | 1.054 ± 0.06 g/cm³ | Predicted[4] |

| Appearance | Colorless to pale yellow liquid/solid | [3] |

| Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs[2] |

| XLogP3-AA | 0 | Computed by XLogP3[2] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[2] |

| Rotatable Bond Count | 1 | Computed by Cactvs[2] |

Experimental Protocols

Detailed experimental protocols for determining the specifically are not widely published. However, standard organic chemistry laboratory techniques can be applied.

Boiling Point Determination (Capillary Tube Method)

This micro-method is suitable for small sample quantities.

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[5]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous stream of bubbles will emerge from the capillary tip.[6]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

-

Replicates: Repeat the measurement at least twice for accuracy, using a fresh capillary tube for each trial.[5]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a precise volume used for accurate density measurements of liquids.[7]

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance. Record this mass (M_pyc).

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and density (ρ_water). Ensure no air bubbles are present. Weigh the filled pycnometer and record the mass (M_pyc+water).

-

Volume Calculation: Calculate the precise volume of the pycnometer using the formula: V = (M_pyc+water - M_pyc) / ρ_water.[7]

-

Mass of Pycnometer with Sample: Empty, clean, and dry the pycnometer. Fill it with this compound at the same temperature. Weigh the filled pycnometer and record the mass (M_pyc+sample).

-

Density Calculation: Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = (M_pyc+sample - M_pyc) / V.[7]

Solubility Determination (Qualitative)

This protocol determines the solubility of the compound in various solvents.

-

Sample Preparation: In a small test tube, place approximately 10-20 mg of this compound.[8]

-

Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, ethanol, diethyl ether, hexane) to the test tube.

-

Observation: Vigorously shake the tube for 10-20 seconds. Observe if the compound dissolves completely. If it dissolves, it is classified as "soluble." If a separate phase or solid remains, it is "insoluble."[9]

-

pH Test for Aqueous Solution: If the compound is water-soluble, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[10]

-

Systematic Testing: A systematic approach using solvents of varying polarity (water, 5% HCl, 5% NaOH, diethyl ether) can be used to classify the compound based on its functional groups.[8] Due to its hydroxyl and ketone groups, this compound is expected to be soluble in polar organic solvents and moderately soluble in water.[3]

Application in Drug Development

This compound is a crucial intermediate in the synthesis of carbocyclic nucleoside analogues.[1] These analogues are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, granting them enhanced metabolic stability against enzymatic cleavage.[11]

Many carbocyclic nucleosides function as antiviral or anticancer agents. After entering a cell, they are phosphorylated by viral or host kinases to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into growing DNA or RNA chains by viral polymerases (e.g., reverse transcriptase). Their incorporation often leads to chain termination due to the lack of a 3'-hydroxyl group or disruption of the polymerase's function, thereby inhibiting viral replication or cell proliferation.[12][13]

Experimental Workflow: Asymmetric Synthesis

A common and efficient method to produce the enantiomerically pure this compound is through organocatalytic asymmetric α-hydroxymethylation of cyclohexanone. This process utilizes a chiral organocatalyst, often derived from natural amino acids like proline, to stereoselectively introduce a hydroxymethyl group.

References

- 1. 3-(Hydroxymethyl)cyclohexanone | 21996-61-2 | Benchchem [benchchem.com]

- 2. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (R)-3-(hydroxymethyl)cyclohexanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-3-(hydroxymethyl)cyclohexanone, a versatile chiral building block with significant applications in organic synthesis and drug development. Due to its bifunctional nature, containing both a ketone and a hydroxyl group, its solubility behavior is of critical interest for reaction optimization, purification, and formulation. The presence of the hydroxymethyl group generally enhances its polarity, making it more soluble in polar solvents.[1]

Core Concepts in Solubility